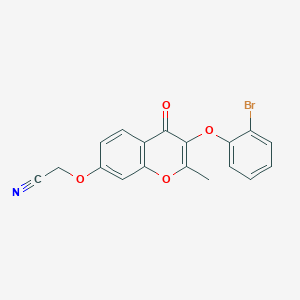
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives, including those similar to the compound , often involves electrochemical methods or multi-component reactions. For instance, the electrochemical reduction of 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate in dimethylformamide (DMF) and acetonitrile yields monomers and dimers through a classic EC mechanism, indicating the potential pathways for synthesizing complex chromene derivatives (Rheinhardt et al., 2011). Another approach involves the selective synthesis of cyano-functionalized 2-aryl-4H-chromenes through reactions of 2-hydroxychalcone derivatives with substituted acetonitriles, showcasing the versatility of acetonitrile in facilitating such syntheses (Yin et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including the target compound, can be elucidated using various spectroscopic methods. For example, single-crystal X-ray diffraction data provide insights into the crystal structure, revealing intermolecular hydrogen interactions and confirming the molecular geometry (Kumar et al., 2016). These analyses are crucial for understanding the compound's molecular framework and its potential interactions.
Chemical Reactions and Properties
Chromene derivatives participate in a range of chemical reactions, highlighting their reactivity and application in synthesizing novel compounds. Electrocatalytic multicomponent assembling demonstrates their ability to undergo transformations under mild conditions, yielding diverse derivatives (Vafajoo et al., 2014). Such reactions are indicative of the chemical versatility of the chromene scaffold.
Physical Properties Analysis
The physical properties of chromene derivatives can be characterized by their sensitivity to solvent polarity and hydrogen bonding, as demonstrated through ultraviolet/visible absorption spectra. These properties are critical for understanding the solvatochromic behavior of these compounds and their interactions with different solvents (Elenkova et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Chemical Stability
- Synthetic Approaches: Research on coumarins, such as the review by Mazimba (2016), discusses various synthetic protocols for 6H-benzo[c]chromen-6-ones, indicating the relevance of such structures in pharmacology due to their bioactive properties. Such methods, including Suzuki coupling reactions and reactions with Michael acceptors, could be applicable in synthesizing and modifying compounds like "2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile" for specific research applications (Mazimba, 2016).
Environmental Fate and Biodegradation
- Environmental Degradation and Toxicity: Understanding the environmental fate and potential toxicity of brominated compounds and phenoxy herbicides is crucial. Werner et al. (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to soil and organic matter, which could provide insights into the environmental behavior and mitigation strategies for related compounds (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c1-11-18(24-15-5-3-2-4-14(15)19)17(21)13-7-6-12(22-9-8-20)10-16(13)23-11/h2-7,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVRULMFLSYQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)
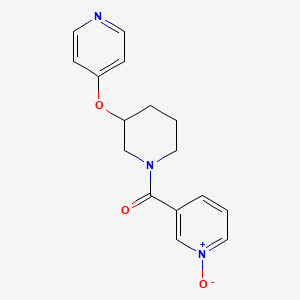
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2495656.png)
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)
![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)
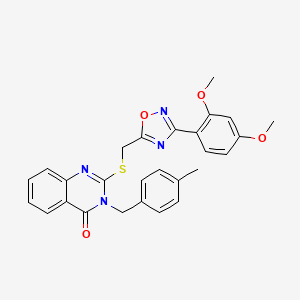
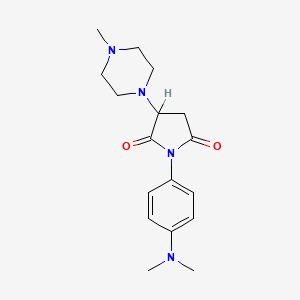
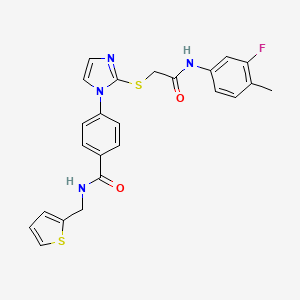
![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)
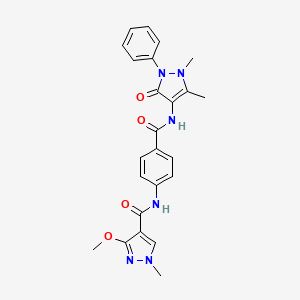

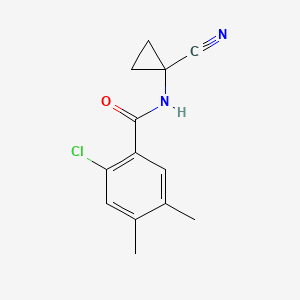
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)
![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2495673.png)